molecular formula C8H5F3N4 B1357913 2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine CAS No. 219508-27-7

2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine

Cat. No. B1357913
M. Wt: 214.15 g/mol
InChI Key: MOGTVLAYAVGOJK-UHFFFAOYSA-N
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Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The demand for TFMP derivatives has been increasing steadily. The synthesis of TFMP is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine . It was found that the trifluoromethyl-substituted pyridine derivative showed higher fungicidal activity than chlorine and other derivatives .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods : Various methods of synthesizing 2,3,5-DCTF have been reported . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. FDA-Approved Drugs

  • Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA .
  • Methods : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
  • Results : In the year 2020, 53 new chemical entities and 13 biological medicines were approved, including 10 monoclonal antibodies, 2 antibody-drug conjugates, 3 peptides, and 2 oligonucleotides .

3. Synthesis of Metal-Organic Frameworks (MOFs)

  • Application : Preparation of (trifluoromethyl)pyridyllithiums, via metalation reaction .
  • Methods : Synthesis of metal-organic frameworks (MOFs) .
  • Results : The results of this application are not specified in the source .

4. Intermediate for Herbicides

  • Application : Trifluoromethylpyridines are used as intermediates in the synthesis of certain herbicides .
  • Methods : The specific methods of application or experimental procedures are not specified in the source .
  • Results : The results of this application are not specified in the source .

5. Intermediate for Insecticides

  • Application : Trifluoromethylpyridines are used as intermediates in the synthesis of certain insecticides .
  • Methods : The specific methods of application or experimental procedures are not specified in the source .
  • Results : The results of this application are not specified in the source .

6. Liquid Crystal Intermediate

  • Application : Trifluoromethylpyridines are used as intermediates in the production of liquid crystals .
  • Methods : The specific methods of application or experimental procedures are not specified in the source .
  • Results : The results of this application are not specified in the source .

7. Intermediate for Fluazifop-P-butyl

  • Application : Trifluoromethylpyridines are used as intermediates in the synthesis of fluazifop-P-butyl, a herbicide .
  • Methods : The specific methods of application or experimental procedures are not specified in the source .
  • Results : The results of this application are not specified in the source .

8. Intermediate for Haloxyfop-R-methyl

  • Application : Trifluoromethylpyridines are used as intermediates in the synthesis of haloxyfop-R-methyl, another herbicide .
  • Methods : The specific methods of application or experimental procedures are not specified in the source .
  • Results : The results of this application are not specified in the source .

9. Intermediate for Chlorfluazuron

  • Application : Trifluoromethylpyridines are used as intermediates in the synthesis of chlorfluazuron, an insecticide .
  • Methods : The specific methods of application or experimental procedures are not specified in the source .
  • Results : The results of this application are not specified in the source .

Future Directions

The demand for TFMP derivatives has been increasing, and it is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N4/c9-8(10,11)7-13-6(14-15-7)5-3-1-2-4-12-5/h1-4H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGTVLAYAVGOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609873
Record name 2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine

CAS RN

219508-27-7
Record name 2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WH Wang, H Wang, Y Yang, X Lai, Y Li… - …, 2020 - Wiley Online Library
Formic acid (FA) is among the most promising hydrogen storage materials. The development of efficient catalysts for the dehydrogenation of FA via molecular‐level control and precise …

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